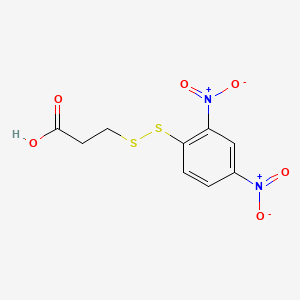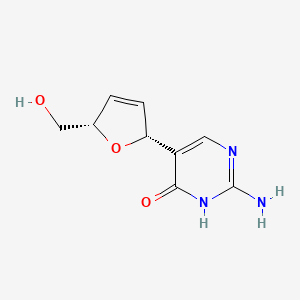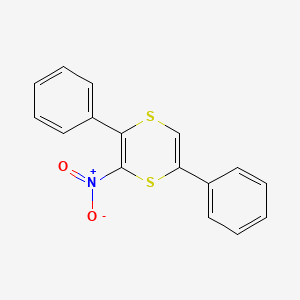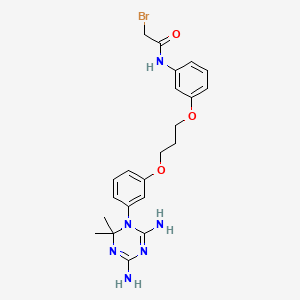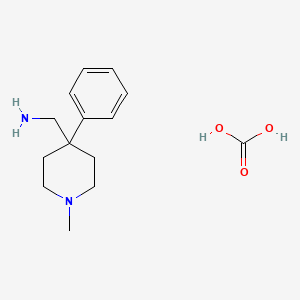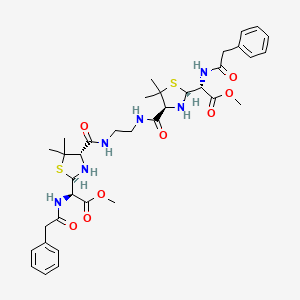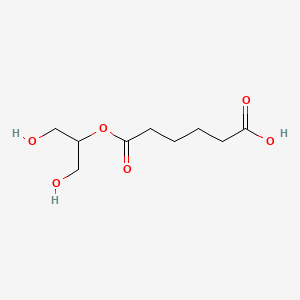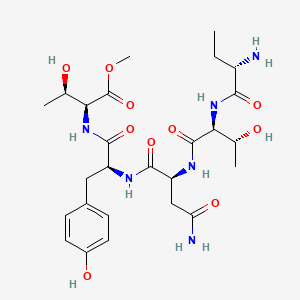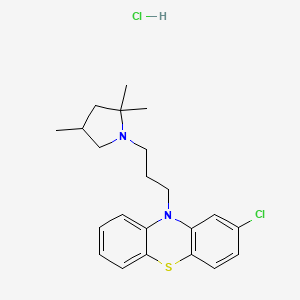
Lonafarnib metabolite M2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lonafarnib metabolite M2 is a derivative of lonafarnib, a farnesyltransferase inhibitor. Lonafarnib is primarily used to treat Hutchinson-Gilford Progeria Syndrome (HGPS) and other progeroid laminopathies. The metabolite M2 is one of the primary metabolites formed during the metabolism of lonafarnib in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lonafarnib metabolite M2 involves multiple steps, starting from the parent compound, lonafarnib. The primary synthetic route includes oxidation and subsequent dehydration in the pendant piperidine ring . The reaction conditions typically involve the use of specific oxidizing agents and controlled temperature settings to ensure the desired transformation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of the metabolite for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Lonafarnib metabolite M2 undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in the formation of metabolite M2 from lonafarnib.
Dehydration: A subsequent reaction that follows oxidation, leading to the formation of the final metabolite.
Common Reagents and Conditions:
Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.
Dehydrating Agents: Dehydration is typically facilitated by the use of agents like sulfuric acid or phosphoric acid.
Major Products Formed: The major product formed from these reactions is this compound itself. The reactions are designed to ensure high selectivity and yield of the desired metabolite.
Scientific Research Applications
Lonafarnib metabolite M2 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolism of lonafarnib.
Biology: Helps in understanding the biological pathways and mechanisms involved in the metabolism of lonafarnib.
Industry: Utilized in the development of new therapeutic agents and in the optimization of existing treatment protocols.
Mechanism of Action
The mechanism of action of lonafarnib metabolite M2 is closely related to that of its parent compound, lonafarnib. Lonafarnib inhibits farnesyltransferase, an enzyme responsible for the farnesylation of proteins. This inhibition prevents the accumulation of progerin and progerin-like proteins in the inner nuclear membrane, thereby mitigating the symptoms of HGPS . The molecular targets include farnesyltransferase and the pathways involved in protein farnesylation.
Comparison with Similar Compounds
Lonafarnib Metabolite M1: Another primary metabolite of lonafarnib, formed through similar metabolic pathways.
HM17 and HM21: Two other metabolites of lonafarnib that account for a significant portion of plasma radioactivity.
Uniqueness of Lonafarnib Metabolite M2: this compound is unique due to its specific formation pathway involving oxidation and dehydration. Its distinct chemical structure and properties make it a valuable compound for studying the metabolism and pharmacokinetics of lonafarnib.
Properties
CAS No. |
817202-00-9 |
|---|---|
Molecular Formula |
C27H29Br2ClN4O2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-3,4-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C27H29Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h3,7,12-17,25H,1-2,4-6,8-11H2,(H2,31,36)/t16?,25-/m1/s1 |
InChI Key |
LFMHBVCTCNNODE-ZRSRXRGLSA-N |
Isomeric SMILES |
C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N |
Canonical SMILES |
C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)

